
4-Oxo-5-(3-phenoxypropoxy)-4H-1-benzopyran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-5-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid is a chemical compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-5-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as chromene derivatives and phenoxypropyl derivatives.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Oxo-5-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or copper(I) iodide.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
4-Oxo-5-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 4-Oxo-5-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Oxo-4H-chromene-2-carboxylic acid: Lacks the phenoxypropoxy group.
5-(3-Phenoxypropoxy)-4H-chromene-2-carboxylic acid: Lacks the oxo group.
4-Oxo-5-(3-methoxypropoxy)-4H-chromene-2-carboxylic acid: Has a methoxy group instead of a phenoxy group.
Uniqueness
4-Oxo-5-(3-phenoxypropoxy)-4H-chromene-2-carboxylic acid is unique due to the presence of both the oxo and phenoxypropoxy groups, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential for diverse applications in scientific research and industry.
Propriétés
Numéro CAS |
53873-95-3 |
|---|---|
Formule moléculaire |
C19H16O6 |
Poids moléculaire |
340.3 g/mol |
Nom IUPAC |
4-oxo-5-(3-phenoxypropoxy)chromene-2-carboxylic acid |
InChI |
InChI=1S/C19H16O6/c20-14-12-17(19(21)22)25-16-9-4-8-15(18(14)16)24-11-5-10-23-13-6-2-1-3-7-13/h1-4,6-9,12H,5,10-11H2,(H,21,22) |
Clé InChI |
UQEQNJUJCLHSIW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCCCOC2=CC=CC3=C2C(=O)C=C(O3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B14641356.png)
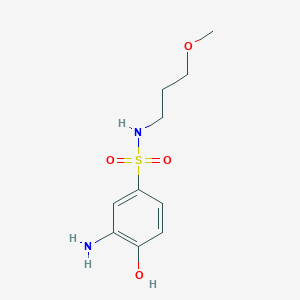
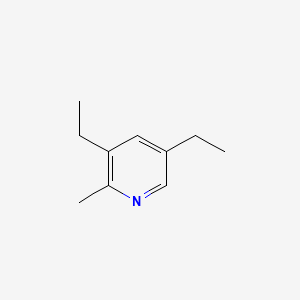
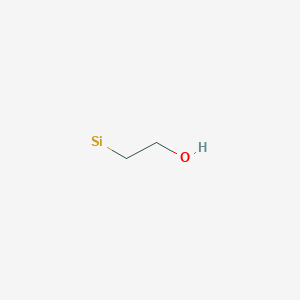
![Copper, [(trimethylsilyl)ethynyl]-](/img/structure/B14641384.png)

![7,8,10-Trimethyl-3-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14641392.png)
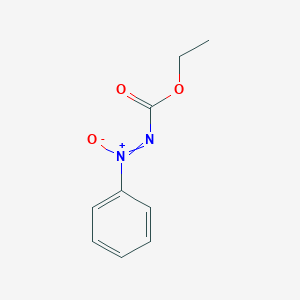

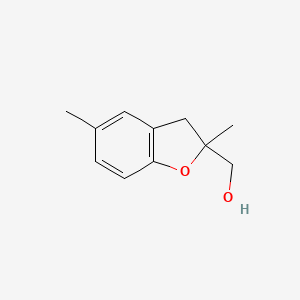
![(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14641425.png)
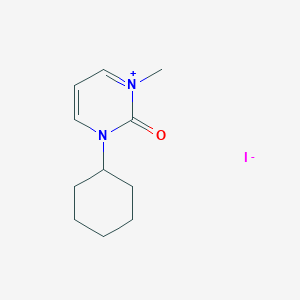
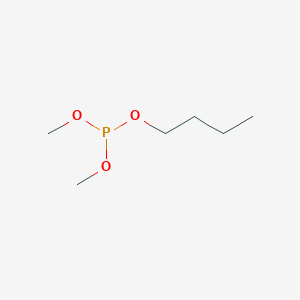
![Phosphine oxide, tris[(hexyloxy)methyl]-](/img/structure/B14641442.png)
